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Compound of Interest

Compound Name:
(2,5-Dioxopyrrolidin-1-yl) 11-

azidoundecanoate

CAS No.: 850080-13-6

Cat. No.: B2595869

Get Quote

Introduction & Strategic Utility
The C11-NHS-Azide is a heterobifunctional crosslinker characterized by a long, hydrophobic

undecyl (11-carbon) spacer arm. Unlike hydrophilic PEG-based linkers, the C11 spacer

provides a unique structural rigidity and lipophilicity. This makes it an ideal tool for:

Deep-Pocket Binding: Accessing binding sites buried within hydrophobic pockets of proteins.

Lipid-Protein Conjugation: Facilitating interactions between hydrophilic proteins and lipid

bilayers or hydrophobic surfaces.

Reduced Steric Hindrance: The 11-carbon chain (~14 Å) minimizes steric interference

between the biomolecule and the clicked cargo.

However, the hydrophobicity of the C11 chain introduces specific solubility challenges that

distinguish this protocol from standard PEG-based click chemistry. This guide details the Two-

Step Labeling Strategy: first, functionalizing a primary amine (Lysine/N-terminus) with the

azide, followed by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Mechanistic Workflow
The conjugation occurs in two distinct chemical phases. Understanding the orthogonality of

these steps is critical for high yields.
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Caption: Two-stage conjugation workflow showing the transition from amine-reactive labeling to

copper-catalyzed click chemistry.

Pre-Experimental Critical Considerations
A. Solubility Management (The C11 Factor)
The C11 alkyl chain renders this reagent water-insoluble.

Requirement: You must dissolve the C11-NHS-Azide in an organic solvent (Anhydrous

DMSO or DMF) before adding it to the aqueous reaction.

Tolerance: Most proteins tolerate 5–10% organic solvent. Ensure your final reaction mixture

does not exceed this limit to prevent protein precipitation.

B. pH Specificity[1][2]
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Target: pH 8.3 – 8.5.

Reasoning: At this pH, Lysine epsilon-amines are sufficiently deprotonated (nucleophilic) to

attack the NHS ester.

Competition: Hydrolysis of the NHS ester competes with conjugation. Hydrolysis is rapid at

pH > 9.0.[1]

Forbidden Buffers: Do not use Tris or Glycine during Step 1.[2][3][4] They contain primary

amines and will scavenge the linker. Use Phosphate, HEPES, or Bicarbonate.[2]

C. Copper Catalysis & Ligands
Cu(I) is toxic to proteins due to the generation of Reactive Oxygen Species (ROS).[5][6]

Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[7] It acts as a chelating

ligand that accelerates the reaction while shielding the biomolecule from oxidative damage.

[5][6]

Protocol 1: Amine Functionalization (NHS Reaction)
Objective: Attach the Azide handle to the protein via Lysine residues.

Materials
Protein: 1–5 mg/mL in amine-free buffer (PBS or 100 mM Bicarbonate, pH 8.3).

Linker: C11-NHS-Azide.

Solvent: Anhydrous DMSO or DMF.

Purification: Zeba Spin Desalting Columns or Dialysis Cassettes (MWCO appropriate for

protein).

Step-by-Step Procedure
Calculate Stoichiometry:

For standard labeling, target a 10-20 fold molar excess of linker to protein.
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Formula:

Solubilization:

Dissolve C11-NHS-Azide in anhydrous DMSO to a concentration of 10–20 mM.

Note: Prepare immediately before use.[2][3][4][8] NHS esters degrade in moisture.[2]

Conjugation:

Add the calculated volume of Linker/DMSO to the Protein solution.

Crucial: Vortex gently immediately upon addition to prevent the hydrophobic linker from

crashing out of solution.

Ensure final DMSO concentration is <10%.

Incubation:

Incubate for 2 hours at Room Temperature or Overnight at 4°C.

Keep protected from light if the protein is light-sensitive.

Purification (Mandatory):

Remove unreacted linker and hydrolyzed byproducts using desalting columns or dialysis

against PBS (pH 7.4).

Why? Free azides will compete for the alkyne in the next step, wasting expensive probes.

Protocol 2: CuAAC "Click" Reaction
Objective: Covalent attachment of Alkyne-Probe to Azide-Protein.

Materials
Azide-Protein: From Protocol 1.[2]

Alkyne Reagent: Fluorophore, Drug, or Biotin-Alkyne (dissolved in DMSO).
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CuSO4: 20 mM in water.[5]

THPTA Ligand: 50 mM in water.[5]

Sodium Ascorbate: 100 mM in water (Make Fresh!).

Catalyst Mix Preparation (The "Master Mix")
To ensure consistent activation, premix the Copper and Ligand before adding the Reductant.

Component Stock Conc.
Final Reaction
Conc.

Role

CuSO4 20 mM 1 mM Catalyst Source

THPTA 50 mM 5 mM
Ligand (Protects

Protein)

Na-Ascorbate 100 mM 5 mM
Reductant (Cu²⁺

Cu⁺)

Step-by-Step Procedure
Prepare Reactants:

Adjust Azide-Protein concentration to ~1–2 mg/mL in PBS.

Add Alkyne reagent (2–5 fold molar excess over the azide groups, or 20-fold over protein if

azide quantification is difficult).

Premix Catalyst (Order is Critical):

In a separate tube, mix CuSO4 and THPTA.

Allow to sit for 1 minute. The solution should remain clear/light blue.

Initiate Reaction:

Add the Cu-THPTA mix to the Protein/Alkyne solution.
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Add the Sodium Ascorbate last.[5]

Observation: The solution may turn slightly yellow; this is normal. Brown/Black precipitate

indicates copper oxidation/instability (bad).

Incubation:

Incubate for 30–60 minutes at Room Temperature in the dark.

Note: CuAAC is fast; long incubations increase the risk of protein oxidation.

Quenching & Purification:

Add EDTA (final 10 mM) to chelate copper and stop the reaction.

Purify via Desalting Column or Dialysis to remove free dye and copper complexes.

Troubleshooting & Optimization
Symptom Probable Cause Corrective Action

Precipitation during Step 1
Hydrophobic C11 linker

crashed out.

Dilute the linker stock further

before adding. Ensure DMSO

is <10%. Add linker dropwise

while vortexing.

Low Labeling Efficiency
NHS hydrolysis or Buffer

interference.

Verify Buffer pH is < 9.[1][9][2]

[10]0. Ensure NO Tris/Glycine

is present.[2] Use fresh

anhydrous DMSO.

Protein Degradation
Copper toxicity / ROS

generation.[6]

Increase THPTA:Cu ratio to

5:1 or 10:1. Reduce incubation

time. Perform reaction on ice.

Blue/Green Precipitate Copper oxidation.

Sodium Ascorbate is

old/inactive. Make fresh

Ascorbate. Degas buffers to

remove oxygen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://sharpless.scripps.edu/click-chemistry/
https://www.benchchem.com/product/b2595869/docs#application-note-high-fidelity-bioconjugation-using-c11-nhs-azide-and-cuaac
https://www.benchchem.com/product/b2595869/docs#application-note-high-fidelity-bioconjugation-using-c11-nhs-azide-and-cuaac
https://www.benchchem.com/product/b2595869/docs#application-note-high-fidelity-bioconjugation-using-c11-nhs-azide-and-cuaac
https://www.benchchem.com/product/b2595869/docs#application-note-high-fidelity-bioconjugation-using-c11-nhs-azide-and-cuaac
https://www.benchchem.com/product/b2595869?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2595869?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

